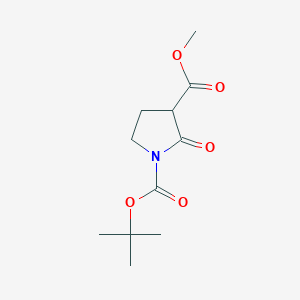

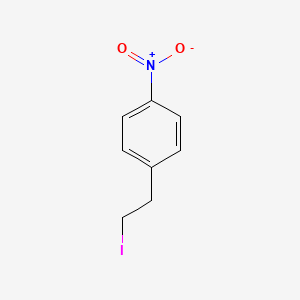

![molecular formula C13H20BF3O2 B1312730 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane CAS No. 683242-93-5](/img/structure/B1312730.png)

4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

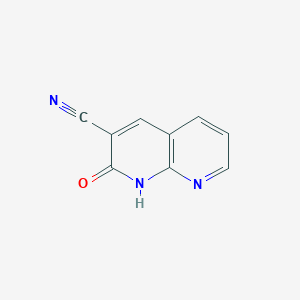

“4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane” is a chemical compound . It’s also known as “4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester” or "1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzene" .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 72.0 to 76.0 degrees Celsius . It is soluble in methanol . The molecular formula is C13H16BF3O2 and the molecular weight is 272.07 .Applications De Recherche Scientifique

-

4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane : This compound has a CAS Number of 1111096-06-0 and a molecular weight of 344.04. Unfortunately, specific applications or experimental procedures were not provided in the source.

-

Vinylboronic acid pinacol ester : This compound, also known as 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems. This approach was used to prepare conjugated dendrimers . It was also used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound, also known as HBpin or Pinacolborane, has been used for:

- Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

- Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

- Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .

- Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .

-

1,2,4,5-Tetrakis(4-formylphenyl)benzene : This is a formyl functional ligand linker for COFs in application of iodine uptake, photocatalytic hydrogen evolution (PHE), high-performance supercapacitors and heterogeneous catalysis .

-

1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester : This compound is a useful boronic acid pinacol ester for synthesis of various bioactive small molecules .

-

1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopentadienide : The stabilities of the initially formed rhodium complex styrene adducts, as well as activation barrier differences for the migratory insertion, were identified as key contributing factors for the regiodivergent pathways .

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound, also known as HBpin or Pinacolborane, has been used for:

- Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

- Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

- Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .

- Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .

-

1,2,4,5-Tetrakis(4-formylphenyl)benzene : This is a formyl functional ligand linker for COFs in application of iodine uptake, photocatalytic hydrogen evolution (PHE), high-performance supercapacitors and heterogeneous catalysis .

-

1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester : This compound is a useful boronic acid pinacol ester for synthesis of various bioactive small molecules .

-

1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopentadienide : The stabilities of the initially formed rhodium complex styrene adducts, as well as activation barrier differences for the migratory insertion, were identified as key contributing factors for the regiodivergent pathways .

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, it is advised to get medical advice/attention .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-9(6-8-10)13(15,16)17/h7,9H,5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIGWZGLMLDGKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468694 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |

CAS RN |

683242-93-5 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Benzo[e]indole](/img/structure/B1312658.png)

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)

![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)